molecular formula C14H15NO3S B1420084 Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate CAS No. 1204298-44-1

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate

Cat. No. B1420084
CAS RN: 1204298-44-1
M. Wt: 277.34 g/mol
InChI Key: DEXJCBIRJAKSMP-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate”, focusing on six unique applications. Each section provides detailed information based on the activities of similar thiazole-containing compounds and structure-activity relationships.

Antimicrobial Activity

Compounds with thiazole moieties have been shown to possess potent antimicrobial activity. For example, a compound with a dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated inhibitory activity equivalent to that of the standard drug vancomycin .

Antidiabetic Activity

Thiazole derivatives have been synthesized and evaluated for their antidiabetic activity through α-amylase inhibition assays. This suggests that “Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate” could potentially be explored for antidiabetic applications .

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities, suggesting that our compound of interest may also be researched for these therapeutic effects .

Antitumor and Cytotoxic Activity

Thiazoles have been reported to exhibit cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer research for tumor inhibition and cytotoxic studies .

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, with some showing potent activity. This suggests that “Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate” could be investigated for its antioxidant potential .

Future Directions

Given the diverse biological activities of thiazole derivatives, future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

properties

IUPAC Name

ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-17-14(16)11-4-6-12(7-5-11)18-8-13-15-10(2)9-19-13/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXJCBIRJAKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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